(S)-Fmoc-2-amino-6-(boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid
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Overview
Description
(S)-Fmoc-2-amino-6-(boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid is a complex organic compound used primarily in biochemical and proteomics research. It is known for its role in peptide synthesis and modification due to its protective groups, which make it a valuable tool in the synthesis of peptides and proteins.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of dipeptides , suggesting that it may interact with peptide synthesis machinery in cells.
Mode of Action
The compound, also known as Fmoc-L-CML(OtBu)(Boc)-OH, is a tert-butyloxycarbonyl (Boc)-protected amino acid . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed using oxalyl chloride in methanol, a process that takes place under room temperature conditions for 1–4 hours with yields up to 90% .
Biochemical Pathways
Given its use in dipeptide synthesis , it may influence the pathways related to protein synthesis and modification.
Result of Action
Its role in dipeptide synthesis suggests that it may influence protein structure and function .
Action Environment
The deprotection of the boc group from the compound is known to take place under room temperature conditions , suggesting that temperature may be an important environmental factor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the protection of the amino group using the Fmoc (9-fluorenylmethoxycarbonyl) group. Subsequently, the carboxylic acid group is protected using the Boc (tert-butoxycarbonyl) group. The amino group is then reacted with a tert-butoxycarbonylmethyl group to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with stringent control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated peptide synthesizers can also be employed to streamline the production process.
Types of Reactions:
Deprotection: The Fmoc and Boc groups can be selectively removed under specific conditions. For example, Fmoc can be removed using piperidine, while Boc can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The amino group can be used to couple with other amino acids or peptides to form longer peptide chains.
Oxidation and Reduction: Although not common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc, TFA for Boc.
Coupling Reactions: Various coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) can be used.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products Formed:
Deprotection typically yields the free amino acid or peptide.
Coupling reactions result in longer peptide chains or modified peptides.
Scientific Research Applications
This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis and modification of peptides and proteins, which are crucial for studying biological processes and developing therapeutic agents. It is also used in the development of diagnostic tools and in the study of protein-protein interactions.
Comparison with Similar Compounds
This compound is unique due to its dual protecting groups (Fmoc and Boc), which provide greater flexibility and control in peptide synthesis compared to other compounds with single protecting groups. Similar compounds include:
Fmoc-protected amino acids: These compounds only have the Fmoc group and are used in peptide synthesis.
Boc-protected amino acids: These compounds only have the Boc group and are also used in peptide synthesis.
Other dual-protected amino acids: Compounds with different combinations of protecting groups, such as Fmoc/Boc and Fmoc/t-Butyl.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N2O8/c1-31(2,3)41-27(35)19-34(30(39)42-32(4,5)6)18-12-11-17-26(28(36)37)33-29(38)40-20-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,33,38)(H,36,37)/t26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEFAZHHMAHYEP-SANMLTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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